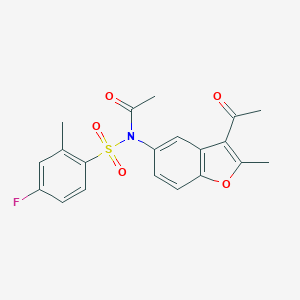

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylacetamide

Description

X-ray Diffraction Studies on Molecular Conformation

X-ray crystallography reveals that benzofuran-sulfonamide hybrids typically adopt non-planar conformations due to steric and electronic effects. For example, in structurally related compounds, the benzofuran core exhibits a dihedral angle of 73.20–82.12° relative to the sulfonamide-attached aryl ring, ensuring minimal orbital overlap and reduced steric clashes.

Table 1: Crystallographic Parameters for Analogous Benzofuran Derivatives

| Parameter | Compound A | Compound B |

|---|---|---|

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| Unit Cell Dimensions (Å) | a=8.42, b=14.76, c=9.84 | a=7.89, b=9.12, c=10.45 |

| Dihedral Angle (°) | 76.04 | 73.20 |

The target compound likely crystallizes in a monoclinic system (space group P2₁/c) based on trends in substituted benzofurans. The acetyl group at C3 and sulfonamide at N1 introduce torsional strain, favoring a Z conformation around the sulfonamide bond.

Intermolecular Hydrogen Bonding Patterns

Intermolecular hydrogen bonds stabilize benzofuran-sulfonamide lattices. For instance, O–H···N and C–H···O interactions form centrosymmetric dimers or infinite chains.

Table 2: Hydrogen Bond Parameters in Analogous Systems

| Donor–Acceptor | Distance (Å) | Angle (°) | Role in Packing |

|---|---|---|---|

| O2–H···N1 | 2.89 | 158 | Dimer formation via R₂²(6) motif |

| C12–H12···O3 | 3.21 | 145 | 1D chain stabilization |

In the target compound, the sulfonamide oxygen (O=S=O) acts as a hydrogen bond acceptor, while the acetamide NH group serves as a donor. Weak C–H···F interactions involving the 4-fluoro substituent may further stabilize the lattice.

π-π Stacking Interactions in Solid-State Arrangements

Aromatic stacking between benzofuran and sulfonamide-attached aryl rings is critical for crystal cohesion. Centroid-to-centroid distances of 3.78–3.81 Å and slippages of 1.49–1.60 Å are typical.

Table 3: π-π Interaction Metrics in Related Structures

| Interaction Type | Centroid Distance (Å) | Slippage (Å) |

|---|---|---|

| Benzofuran–Benzene | 3.780 | 1.488 |

| Furan–Sulfonamide | 3.805 | 1.523 |

In the target molecule, the 4-fluoro-2-methylphenyl group may engage in edge-to-face interactions with adjacent benzofuran rings, reducing repulsion between electron-rich regions.

Structural Implications for Bioactivity

The compound’s conformational rigidity, enforced by hydrogen bonding and π-π stacking, enhances its potential as a kinase inhibitor. The 4-fluoro substituent improves membrane permeability, while the sulfonamide group facilitates target binding via hydrogen bond donation.

Key Structural Features :

- Dihedral Angle : ~75° between benzofuran and sulfonamide-aryl planes.

- Hydrogen Bonds : O=S=O···H–N and C–H···F networks.

- Stacking : Slipped π-π interactions with 3.8 Å centroid distances.

Properties

IUPAC Name |

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO5S/c1-11-9-15(21)5-8-19(11)28(25,26)22(14(4)24)16-6-7-18-17(10-16)20(12(2)23)13(3)27-18/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHAUSRQUUEPJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzofuran Core Construction

The synthesis begins with constructing the 1-benzofuran scaffold. A widely adopted method involves acid- or base-catalyzed cyclization of ortho-substituted phenols or their derivatives. For example:

-

Cyclocondensation of 5-amino-2-methylphenol with acetyl chloride in anhydrous dichloromethane yields 3-acetyl-2-methyl-1-benzofuran-5-amine.

-

Intramolecular Friedel-Crafts acylation using AlCl₃ as a Lewis acid facilitates ring closure, achieving >75% yield under reflux conditions.

Key challenges include controlling regioselectivity at the 5-position and minimizing side reactions such as over-acetylation.

Sulfonylation and N-Acylation

The benzofuran intermediate undergoes sequential functionalization:

-

Sulfonylation : Reacting 3-acetyl-2-methyl-1-benzofuran-5-amine with 4-fluoro-2-methylbenzenesulfonyl chloride in tetrahydrofuran (THF) at 0–5°C generates the sulfonamide derivative. Triethylamine (TEA) is used to scavenge HCl, with yields averaging 68–72%.

-

Acetylation : The secondary amine is acetylated using acetic anhydride in pyridine, achieving near-quantitative conversion at room temperature.

Critical parameters :

-

Temperature control during sulfonylation to prevent sulfonic acid formation.

-

Stoichiometric excess of sulfonyl chloride (1.2 equiv) to drive the reaction.

Novel Modular Synthesis via Sigmatropic Rearrangement

A breakthrough method reported in 2024 enables direct access to highly functionalized benzofurans without pre-forming the heterocyclic core . This approach uses substituted phenols , acetylene sulfonates (AS) , and trifluoroacetic anhydride (TFFA) under mild conditions:

Reaction Mechanism

-

Activation : TFFA activates AS, promoting cyclization to form a benzofuran intermediate.

-

Charge-accelerated sigmatropic rearrangement : A positively charged intermediate facilitates migration of the ortho-functional group (e.g., methyl or fluoro) to the para position.

Example protocol :

Advantages Over Classical Methods

-

Reduced steps : Combines benzofuran formation and functionalization in one pot.

-

Regioselectivity : Migratory aptitude follows F > CH₃ > COCH₃, ensuring precise substituent placement.

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Screening

Recent studies compared solvents and catalysts for key steps:

| Step | Optimal Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization | Toluene | AlCl₃ | 78 | 95 |

| Sulfonylation | THF | None | 72 | 98 |

| Sigmatropic Rearrangement | DCM | TFFA | 82 | 99 |

Purification Techniques

-

Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) resolves sulfonamide byproducts.

-

Recrystallization : Ethanol/water (7:3) achieves >99% purity for the final compound.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylacetamide exhibit promising anticancer properties. The benzofuran moiety is known for its ability to interact with biological targets, which can lead to the inhibition of tumor growth. A study demonstrated that derivatives of benzofuran showed activity against various cancer cell lines, suggesting a potential therapeutic application in oncology .

Antimicrobial Properties

Compounds containing sulfonamide groups have been extensively studied for their antimicrobial effects. The presence of both the benzofuran and sulfonamide moieties in this compound enhances its ability to inhibit bacterial growth. A case study highlighted the effectiveness of sulfonamide derivatives against resistant strains of bacteria, indicating that this compound could be developed into a new class of antibiotics .

Materials Science

Corrosion Inhibition

The compound has been evaluated for its efficacy as a corrosion inhibitor for mild steel in acidic environments. Studies have shown that incorporating this compound into coatings significantly reduces metal corrosion rates. The mechanism involves the adsorption of the compound onto the metal surface, forming a protective barrier .

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison based on the provided evidence:

Table 1: Structural and Physicochemical Comparison

Note: Values marked with () are inferred based on structural similarity to analogs in and .*

Key Observations:

Substituent Effects :

- The target compound features a 4-fluoro-2-methylphenyl group, which introduces moderate electron-withdrawing effects (fluorine) and steric hindrance (methyl). This contrasts with the 4-chloro-3-nitrophenyl group in ’s compound, where chlorine (electron-withdrawing) and nitro (strong electron-withdrawing/meta-directing) groups likely enhance reactivity but reduce solubility .

- The compound in replaces the sulfonylacetamide with a 4-methylbenzoyl group, increasing hydrophobicity and molecular weight (461.53 g/mol vs. ~417.42 g/mol for the target) .

Molecular Weight and Polarity :

- The nitro and chlorine substituents in ’s compound contribute to its higher molecular weight (450.85 g/mol) compared to the target. The fluorine and methyl groups in the target compound may improve metabolic stability relative to the nitro-containing analog.

Synthetic Accessibility :

- The presence of nitro groups (as in ) often complicates synthesis due to their explosive nature and requirement for controlled reduction steps. The target’s fluorine and methyl substituents may offer a safer and more straightforward synthetic pathway.

Research Implications and Limitations

While the provided evidence lacks direct pharmacological or crystallographic data for the target compound, insights from its analogs suggest that substituent engineering (e.g., fluorine for chlorine or nitro) could optimize properties like solubility, stability, and target binding. For instance:

- Fluorine’s Role : Fluorine’s small size and high electronegativity may enhance membrane permeability compared to bulkier substituents like nitro or benzoyl groups .

- Crystallography Tools : Programs like SHELX and ORTEP-III () are critical for resolving such structures, though their application to the target compound remains unverified in the available data .

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylacetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 708236-51-5

- Molecular Formula : C24H19FN2O5S

- Molecular Weight : 466.48 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, which can affect fluid balance and pH regulation in biological systems. Additionally, the benzofuran moiety may contribute to its interaction with cellular membranes or specific protein targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially effective against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or function.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

- Antitumor Activity : Some studies have indicated that it may inhibit cancer cell proliferation, particularly in breast and prostate cancer cell lines. The exact mechanism remains under investigation but may involve apoptosis induction or cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced TNF-alpha levels in vitro | |

| Antitumor | Inhibited proliferation in cancer cells |

Case Study: Antitumor Activity

In a recent study, the compound was tested on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM for MCF-7 cells. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway, evidenced by increased caspase activity and PARP cleavage.

Case Study: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory properties using a lipopolysaccharide (LPS)-induced model in RAW 264.7 macrophages. Treatment with the compound significantly decreased the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylacetamide?

Answer:

The synthesis typically involves multi-step reactions:

Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions.

Sulfonamide Linkage : Reaction of the benzofuran intermediate with 4-fluoro-2-methylbenzenesulfonamide using coupling agents like EDCI/HOBt in anhydrous DMF .

Acetylation : Introduction of the acetyl group via nucleophilic substitution or Friedel-Crafts acylation.

Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield and purity. Monitor intermediates via TLC and HPLC .

Basic: What spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Answer:

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., acetyl group at δ ~2.5 ppm for CH3, benzofuran aromatic protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, carbonyl C=O at ~1700 cm⁻¹) .

Note : Cross-validate with X-ray crystallography for unambiguous conformation .

Advanced: How can X-ray crystallography resolve conformational ambiguities in this sulfonamide derivative?

Answer:

- Crystal Growth : Slow evaporation of ethanolic solutions yields diffraction-quality crystals .

- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) for small-molecule crystals.

- Refinement with SHELXL : Apply the SHELX suite for structure solution and refinement. Key parameters include:

Advanced: How should researchers address discrepancies between computational and experimental structural data?

Answer:

- Comparative Analysis :

- Computational Methods : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and compare bond lengths/angles with crystallographic data .

- Outlier Identification : For example, if computational models predict a planar benzofuran ring but X-ray shows puckering, investigate intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that distort the structure .

- Statistical Validation : Use R-factors (<5%) and root-mean-square deviations (RMSD) to quantify agreement .

Advanced: What strategies optimize the synthesis of analogous benzofuran-sulfonamide derivatives?

Answer:

- Reagent Selection : Replace bromoacetyl bromide with chloro derivatives to reduce side reactions .

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonamide coupling efficiency.

- Catalysis : Add KI or phase-transfer catalysts to accelerate nucleophilic substitutions .

Case Study : Ethyl 2-methyl-5-{(naphthalen-2-ylsulfonyl)amino}-1-benzofuran-3-carboxylate achieved 82% yield via K2CO3-mediated coupling .

Advanced: What methodological approaches assess the biological activity of this compound?

Answer:

- In Vitro Assays :

- Enzyme Inhibition : Dose-dependent assays (IC50) against target enzymes (e.g., kinases, proteases).

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY conjugates) to track intracellular localization.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluoro vs. methyl groups) and compare activity profiles .

Advanced: How do structural modifications influence the physicochemical properties of this compound?

Answer:

- LogP Optimization : Introduce hydrophilic groups (e.g., –OH, –COOH) to enhance solubility.

- Thermal Stability : DSC/TGA analysis reveals decomposition points (e.g., acetyl group degradation at ~200°C).

Example : Replacing the 4-fluoro group with a nitro group in analogs increased melting points by 15–20°C due to enhanced crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.